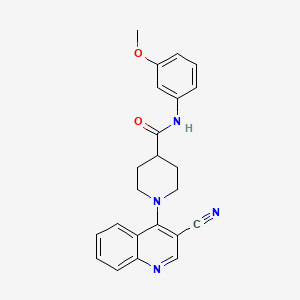
1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality 1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The development of new synthetic methodologies for benzimidazole derivatives, including various alkylation and acylation reactions, is a significant area of research. For example, the synthesis and characterization of aminoimidazoles related to purine nucleotide and thiamine biosynthesis involve complex reactions, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Mackenzie et al., 1988).
Biological Activities and Applications
- Benzimidazole derivatives have been explored for their cytotoxic activities against cancer cell lines, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- The antimicrobial activity of benzimidazole derivatives against various bacterial strains and fungi has also been investigated, with some compounds showing higher activity than reference drugs (Kolisnyk et al., 2015).
- Investigations into benzimidazole-based Schiff base copper(II) complexes have highlighted their potential in treating estrogen-dependent breast cancer cells, showcasing the influence of anchoring moieties on their biological efficacy (Paul et al., 2021).
Advanced Material and Drug Discovery
- The synthesis of novel benzimidazole derivatives for potential use as anti-inflammatory and analgesic agents has been explored, indicating the broad applicability of these compounds in medicinal chemistry and pharmaceutical research (Abu‐Hashem et al., 2020).
- Research on benzimidazole derivatives also extends to their potential use in antiallergic therapies, with some compounds showing activity comparable to existing antiallergic agents when tested both intraperitoneally and orally (Wade et al., 1983).
Propiedades
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-19-6-4-5-18(13-19)26-23(28)16-9-11-27(12-10-16)22-17(14-24)15-25-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRYZFPPEJHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

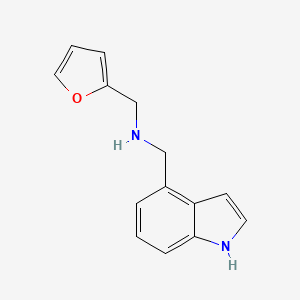
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)
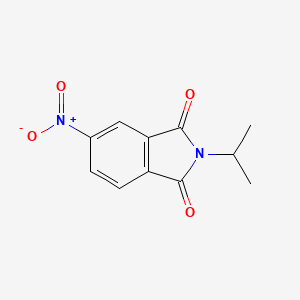
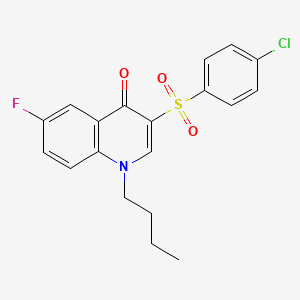
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)
![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)
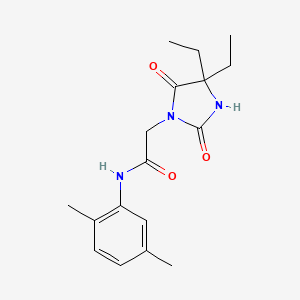
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)
